2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromine atom in the molecule enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, a closely related class of compounds, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation, oxygen sensing, and signal transduction .
Mode of Action
Based on the known activities of related compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This could involve binding to the active site of the target protein, leading to conformational changes that affect the protein’s function .
Biochemical Pathways
Given the known targets of related compounds, it can be speculated that it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
Based on the known activities of related compounds, it can be inferred that it may have potential anti-inflammatory, anti-hypoxic, and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides . This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazolopyrazines, while reactions with thiols can produce thiotriazolopyrazines .
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: It serves as a tool for studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity compared to its chloro and iodo counterparts . This makes it a valuable intermediate in chemical synthesis and a potent tool in biological studies .
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWNUAQTFFYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.